Dalbinol

Descripción general

Descripción

Dalbinol is a rotenoid compound isolated from the seeds of Amorpha fruticosa L. and Dalbergia latifolia. It has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of hepatocellular carcinoma. This compound exhibits anti-proliferative activity by facilitating the degradation of β-catenin, a protein involved in cell proliferation and cancer progression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dalbinol can be synthesized through various organic reactions involving the cyclization of isoflavonoids. The synthetic routes often involve the use of metal complexes and organocatalysts to achieve the desired chiral configuration . The reaction conditions typically include controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG).

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the seeds of Amorpha fruticosa L. and Dalbergia latifolia. The seeds are subjected to solvent extraction, followed by purification processes such as high-performance liquid chromatography (HPLC) to isolate this compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

Dalbinol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones, which are compounds with significant biological activity.

Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.

Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol and methanol .

Major Products Formed

The major products formed from the reactions of this compound include quinones, dihydro derivatives, and substituted rotenoids. These products have diverse biological activities and potential therapeutic applications .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Dalbinol is classified as a rotenoid, a subclass of isoflavonoids known for their biological activities. Its primary mechanism of action involves the degradation of β-catenin, a protein crucial in the Wnt signaling pathway, which is often dysregulated in cancers such as hepatocellular carcinoma (HCC). By promoting β-catenin degradation through the ubiquitin-proteasome pathway, this compound inhibits cell proliferation and induces apoptosis in cancer cells .

Oncology

This compound has been extensively studied for its anti-cancer properties, particularly against hepatocellular carcinoma. Research indicates that it effectively inhibits the growth of various HCC cell lines, including HepG2, HepG2/ADM, and Huh7, in a concentration-dependent manner. The compound has demonstrated IC50 values of 0.6 μM for HepG2 cells, 1.7 μM for HepG2/ADM cells, and 5.5 μM for Huh7 cells .

Key Findings:

- Induction of Apoptosis: this compound treatment leads to increased levels of activated caspase-3 and cleaved PARP, indicating apoptosis induction .

- Inhibition of Wnt/β-Catenin Signaling: The compound reduces β-catenin levels both in the cytoplasm and nucleus, thereby blocking the signaling pathway associated with tumor progression .

Microbiology

This compound exhibits antibacterial properties, particularly against Pseudomonas aeruginosa, a common pathogen associated with biofilm formation. Studies have shown that this compound can inhibit biofilm development at low micromolar concentrations . This property makes it a candidate for developing natural antibiotics or treatments for infections where biofilms pose significant challenges.

Data Table: Summary of this compound's Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) | Apoptosis Induction | Mechanism |

|---|---|---|---|

| HepG2 | 0.6 | Yes | β-Catenin degradation |

| HepG2/ADM | 1.7 | Yes | β-Catenin degradation |

| Huh7 | 5.5 | Yes | β-Catenin degradation |

Case Study 1: Anti-Cancer Activity in Hepatocellular Carcinoma

In a controlled study, this compound was administered to HCC cell lines where its effects on cell viability were measured using the CCK-8 assay. Results indicated that this compound significantly suppressed cell proliferation and induced apoptosis through mechanisms involving β-catenin degradation .

Case Study 2: Inhibition of Biofilm Formation

A separate investigation focused on this compound's ability to disrupt biofilms formed by Pseudomonas aeruginosa. The study revealed that at concentrations as low as 10 µM, this compound effectively inhibited biofilm formation, suggesting its potential use as an antimicrobial agent .

Mecanismo De Acción

Dalbinol exerts its effects by facilitating the degradation of β-catenin through the ubiquitin-proteasome pathway. β-catenin is a key protein in the Wnt signaling pathway, which is involved in cell proliferation and cancer progression. By promoting the degradation of β-catenin, this compound inhibits the growth of cancer cells and induces apoptosis .

Comparación Con Compuestos Similares

Dalbinol is structurally similar to other rotenoids such as rotenone and deguelin. it is unique in its ability to specifically target β-catenin for degradation. Similar compounds include:

Rotenone: A well-known insecticide with a similar rotenoid structure.

Deguelin: Another rotenoid with anti-cancer properties but different molecular targets

This compound stands out due to its specific mechanism of action and potential therapeutic applications in cancer treatment.

Actividad Biológica

Dalbinol, a naturally occurring compound extracted from the seeds of Amorpha fruticosa, has garnered attention for its significant biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article delves into the various biological activities of this compound, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound is categorized as a rotenoid, a type of secondary metabolite known for its diverse pharmacological properties. Its structure allows it to interact with various biological pathways, making it a candidate for therapeutic applications, especially in oncology.

Inhibition of Hepatocellular Carcinoma (HCC)

Recent studies have highlighted the potential of this compound in inhibiting the growth of hepatocellular carcinoma (HCC) cells. The primary mechanism identified involves the degradation of β-catenin through the ubiquitin-proteasome pathway:

- Cell Lines Tested : HepG2, HepG2/ADM, and Huh7

- IC50 Values :

- HepG2: 0.6 μM

- HepG2/ADM: 1.7 μM

- Huh7: 5.5 μM

- Comparison with Adriamycin : Adriamycin's IC50 values were significantly lower, indicating this compound's potential as an adjunct therapy rather than a standalone treatment.

The study demonstrated that this compound not only inhibited cell proliferation but also induced apoptosis in these cancer cell lines. Furthermore, it was observed that this compound enhances the interaction between β-TrCP (an E3 ubiquitin ligase) and β-catenin, facilitating its degradation .

Case Studies and Clinical Implications

A retrospective analysis explored the economic burden and healthcare resource utilization associated with severe hypoglycemic events in diabetic patients, indirectly highlighting the potential role of compounds like this compound in managing metabolic disorders through its immunomodulatory effects .

Tyrosinase Inhibition

In addition to its anticancer properties, this compound has shown promise as a tyrosinase inhibitor. Tyrosinase is an enzyme critical for melanin production; thus, inhibitors can be beneficial in cosmetic applications:

- Inhibitory Activity : this compound exhibited competitive inhibition against both monophenolase and diphenolase activities of tyrosinase.

- IC50 Values :

- Monophenolase: 1.2 μM

- Diphenolase: Ranged from 9.5 to 21.5 μM across various compounds.

These findings suggest that this compound could be utilized in skin lightening products or treatments for hyperpigmentation .

Data Summary Table

| Biological Activity | Test System | IC50 Value (μM) | Notes |

|---|---|---|---|

| HCC Growth Inhibition | HepG2 | 0.6 | Induces apoptosis |

| HCC Growth Inhibition | HepG2/ADM | 1.7 | Facilitates β-catenin degradation |

| HCC Growth Inhibition | Huh7 | 5.5 | Potential adjunct therapy |

| Tyrosinase Inhibition | Tyrosinase | 1.2 (monophenol) | Cosmetic applications |

| 9.5-21.5 (diphenol) | Competitive inhibition observed |

Propiedades

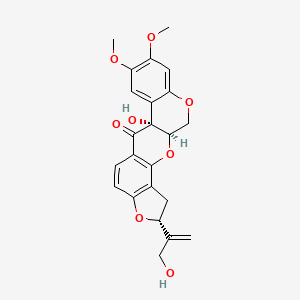

IUPAC Name |

(1R,6R,13R)-13-hydroxy-6-(3-hydroxyprop-1-en-2-yl)-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O8/c1-11(9-24)16-6-13-15(30-16)5-4-12-21(13)31-20-10-29-17-8-19(28-3)18(27-2)7-14(17)23(20,26)22(12)25/h4-5,7-8,16,20,24,26H,1,6,9-10H2,2-3H3/t16-,20-,23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQAATJJIDGOMQ-AYPBNUJASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3(C(CO2)OC4=C(C3=O)C=CC5=C4CC(O5)C(=C)CO)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)[C@]3([C@@H](CO2)OC4=C(C3=O)C=CC5=C4C[C@@H](O5)C(=C)CO)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904836 | |

| Record name | Dalbinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41993-79-7 | |

| Record name | Dalbinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.